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Introduction

Ochratoxin C (OTC) is a mycotoxin produced by several species of Aspergillus and Penicillium
fungi. It is the ethyl ester of Ochratoxin A (OTA), one of the most prevalent and toxic
mycotoxins found in a variety of food commodities, including cereals, coffee, wine, and pork
products. While less abundant than OTA, OTC is of significant interest to the scientific
community due to its potential toxicity and its role as a precursor to OTA in biological systems.
This technical guide provides a comprehensive review of the current literature on Ochratoxin
C, with a focus on its chemical properties, biological effects, and the analytical methods used
for its detection. All quantitative data are summarized in structured tables, and detailed
experimental protocols for key studies are provided. Furthermore, signaling pathways and
experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper
understanding of the molecular mechanisms and experimental designs.

Chemical and Physical Properties

Ochratoxin C is a derivative of dihydroisocoumarin linked to L-phenylalanine via an amide
bond. Its chemical formula is C22H22CINOG6, and it has a molecular weight of 431.86 g/mol .
Unlike Ochratoxin A, which is acidic, Ochratoxin C is a neutral and more non-polar molecule.
This difference in polarity may influence its absorption, distribution, metabolism, and excretion
(ADME) profile.
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Property Value Reference
Molecular Formula C22H22CINO6 --INVALID-LINK--
Molecular Weight 431.86 g/mol --INVALID-LINK--

N-[[(3R)-5-chloro-3,4-dihydro-
] 8-hydroxy-3-methyl-1-oxo-1H-
Chemical Name --INVALID-LINK--
2-benzopyran-7-yljcarbonyl]-L-

phenylalanine, ethyl ester

Polarity Non-polar, neutral --INVALID-LINK--

- Soluble in ethanol, methanol,
Solubility DME. and DMSO --INVALID-LINK--
. an

Biological Effects and Toxicity

The toxicity of Ochratoxin C is intrinsically linked to its biotransformation into Ochratoxin A. In
vivo studies have demonstrated that OTC is readily converted to OTA after oral and
intravenous administration in rats. This conversion is a critical factor in understanding the
toxicological profile of OTC.

In Vivo Conversion to Ochratoxin A

A pivotal study by Fuchs et al. (1984) demonstrated the in vivo conversion of Ochratoxin C to
Ochratoxin A.

e Animal Model: Male Wistar rats (200-250 g).
e Administration:
o Oral gavage: Ochratoxin C or Ochratoxin A (equivalent amounts) dissolved in corn oil.

o Intravenous injection: Ochratoxin C dissolved in a small amount of ethanol and diluted
with saline.

e Blood Sampling: Blood samples were collected from the tail vein at various time points post-
administration.
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e Analysis: Ochratoxin A concentrations in the blood were determined by high-performance
liquid chromatography (HPLC) with fluorescence detection.

¢ Results: The concentration of Ochratoxin A in the blood over time was the same after oral

administration of equivalent amounts of either Ochratoxin C or Ochratoxin A, with maximum

concentrations reached at 60 minutes. Following intravenous administration of Ochratoxin
C, it was also converted to Ochratoxin A, with maximum concentrations reached after 90

minutes.[1]
Intravenous Administration
»{ Bloodstream Bizabution > IEfelrrsiiorm ot »| Ochratoxin A »| Toxic Effects
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A
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Click to download full resolution via product page
In vivo conversion of Ochratoxin C to Ochratoxin A.
Cytotoxicity

Ochratoxin C has demonstrated cytotoxic effects in various in vitro models. A key study by
Miuller et al. (2003) investigated its impact on the human monocytic cell line THP-1.

e Cell Line: Human monocytic cell line THP-1.
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o Treatment: Cells were exposed to various concentrations of Ochratoxin C (and other OTA
metabolites) for defined periods.

e Assays:
o Proliferation: Measured by BrdU incorporation.

o Differentiation: Assessed by morphological changes and expression of cell surface
markers (e.g., CD14).

o Viability: Determined by trypan blue exclusion or MTT assay.

o Results: Ochratoxin C inhibited the proliferation and differentiation of THP-1 monocytes with
IC50 values of 126 ng/ml and 91 ng/ml, respectively.[2] It also induced apoptosis at
concentrations of 100 and 1,000 ng/ml.

Developmental Toxicity

The developmental toxicity of Ochratoxin C has been evaluated using the zebrafish embryo
model. A study by Csenki et al. (2021) provided quantitative data on its lethal effects.

Animal Model: Zebrafish embryos (Danio rerio).

o Exposure: Embryos were exposed to a range of Ochratoxin C concentrations in multi-well
plates.

o Endpoints: Mortality was assessed at various time points post-fertilization (e.g., 24, 48, 72,
96 hours).

o Data Analysis: The lethal concentration 50 (LC50) was calculated.

o Results: Ochratoxin C induced mortality in zebrafish embryos with an LC50 of 0.32 nM.[3]
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Test System Endpoint Value Reference
Proliferation Inhibition
THP-1 Monocytes (1C50) 126 ng/ml Muiller et al., 2003|[2]

Differentiation
THP-1 Monocytes o 91 ng/mi Muiller et al., 2003[2]
Inhibition (IC50)

Zebrafish Embryos Mortality (LC50) 0.32nM Csenki et al., 2021[3]

Mechanism of Action: The Role of Ochratoxin A
Signaling Pathways

Given the rapid and efficient conversion of Ochratoxin C to Ochratoxin A in vivo, the
toxicological effects of OTC are largely attributed to the mechanisms of action of OTA.
Ochratoxin A is known to induce a complex array of cellular responses, primarily through the
induction of oxidative stress, which subsequently triggers various signaling pathways leading to
apoptosis, cell cycle arrest, and DNA damage.

Key Signaling Pathways Implicated in Ochratoxin A
Toxicity
 MAPK (Mitogen-Activated Protein Kinase) Pathway: OTA activates several components of

the MAPK pathway, including ERK, JNK, and p38, which are involved in stress responses
and apoptosis.

¢ p53 Signaling Pathway: OTA can induce DNA damage, leading to the activation of the tumor
suppressor protein p53. This activation can result in cell cycle arrest to allow for DNA repair
or, if the damage is too severe, trigger apoptosis.

o Oxidative Stress and Nrf2 Pathway: OTA is known to generate reactive oxygen species
(ROS), leading to oxidative stress. This can disrupt the Nrf2 antioxidant response pathway,
further exacerbating cellular damage.

e Apoptosis Pathways: OTA can induce both the intrinsic (mitochondrial) and extrinsic (death
receptor) pathways of apoptosis.
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Signaling pathways implicated in Ochratoxin A toxicity.

Analytical Methods

The detection and quantification of Ochratoxin C in various matrices, particularly in wine, are
crucial for food safety and research purposes. High-performance liquid chromatography with
fluorescence detection (HPLC-FLD) is a commonly used and validated method.

Experimental Protocol: HPLC-FLD Analysis of
Ochratoxin C in Red Wine

This protocol is based on the method described by Remiro et al. (2010).[4]

e Sample Preparation:
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o Take 50 mL of red wine and adjust the pH to 7.2.
o Extract and purify the ochratoxins using an immunoaffinity column (IAC).
o Elute the ochratoxins from the IAC with methanol.

o Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC System:
o Column: C18 reversed-phase column.

o Mobile Phase: A gradient of acetonitrile and water containing a small percentage of acetic
acid.

o Flow Rate: Typically 1 mL/min.

Fluorescence Detection:

o Excitation Wavelength: Approximately 333 nm.
o Emission Wavelength: Approximately 460 nm.

Validation Parameters: The method should be validated for linearity, limits of detection (LOD)
and guantification (LOQ), precision (intra-day and inter-day variability), recovery, and
stability.

Results: This method allows for the simultaneous quantification of Ochratoxin A, B, C, and
methyl ochratoxin A at trace levels in red wine.

Sample Preparation HPLC-FLD Analysis

HPLC Separation Fluorescence Detection Quantification
(C18 Column) (Ex: 333 nm, Em: 460 nm)

Immunoaffinity Column
(Extraction & Purification)

Red Wine Sample (50 mL) ‘——{ Adjust pH to 7.2 Elution with Methanol ‘—»‘ Evaporation & Reconstitution }—»

Click to download full resolution via product page
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Workflow for HPLC-FLD analysis of Ochratoxin C in wine.

Conclusion

Ochratoxin C, while less studied than its parent compound Ochratoxin A, presents a significant
area of interest for toxicological and food safety research. Its primary toxicological relevance
stems from its efficient in vivo conversion to Ochratoxin A. Therefore, understanding the
mechanisms of OTA toxicity, including the activation of MAPK and p53 signaling pathways and
the induction of oxidative stress, is crucial for assessing the risks associated with OTC
exposure. The cytotoxic and developmental effects of OTC observed in vitro and in zebrafish
embryos highlight the need for continued monitoring and research. Validated analytical
methods, such as HPLC-FLD, are essential tools for the accurate detection and quantification
of Ochratoxin C in food and beverages, ensuring consumer safety and facilitating further
scientific investigation into this mycotoxin. Future research should focus on elucidating any
potential toxic effects of Ochratoxin C that are independent of its conversion to Ochratoxin A
and further exploring its occurrence in various food commaodities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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